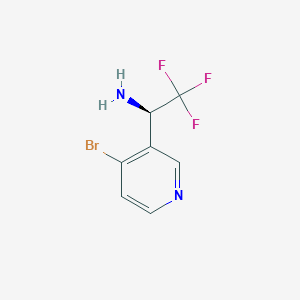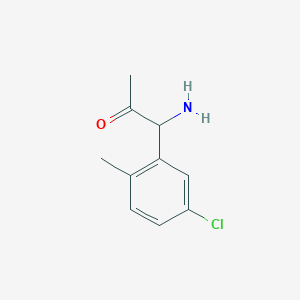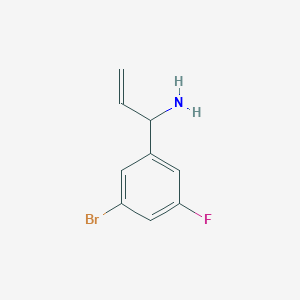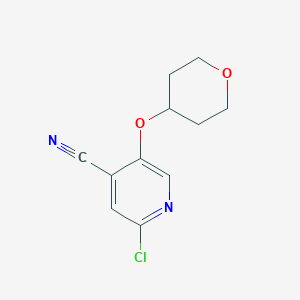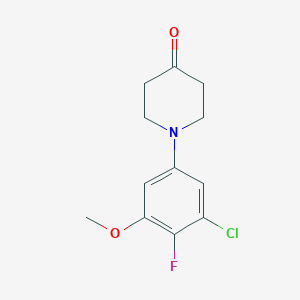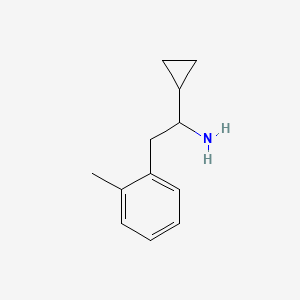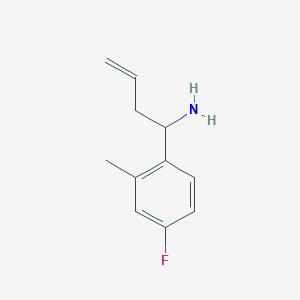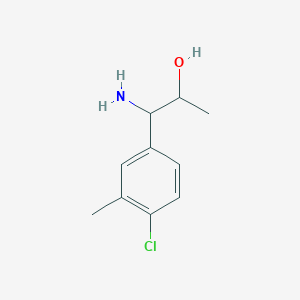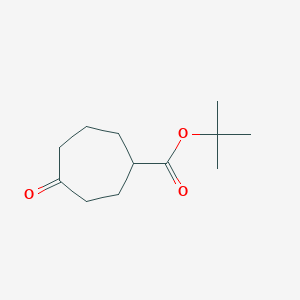
(S)-2-(3-Vinylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-Vinylphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a vinyl group at the 3-position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Vinylphenyl)pyrrolidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 3-vinylbenzaldehyde and (S)-proline.
Condensation Reaction: The aldehyde group of 3-vinylbenzaldehyde reacts with the amine group of (S)-proline to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the desired pyrrolidine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity.
化学反应分析
Types of Reactions
(S)-2-(3-Vinylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl-substituted derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted pyrrolidines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
(S)-2-(3-Vinylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-(3-Vinylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
(S)-2-(3-Ethylphenyl)pyrrolidine: Similar structure but with an ethyl group instead of a vinyl group.
(S)-2-(3-Phenyl)pyrrolidine: Lacks the vinyl substitution.
Uniqueness
(S)-2-(3-Vinylphenyl)pyrrolidine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization compared to its analogs.
属性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
(2S)-2-(3-ethenylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h2-3,5-6,9,12-13H,1,4,7-8H2/t12-/m0/s1 |
InChI 键 |
VJXQJOPRSOOAER-LBPRGKRZSA-N |
手性 SMILES |
C=CC1=CC(=CC=C1)[C@@H]2CCCN2 |
规范 SMILES |
C=CC1=CC(=CC=C1)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


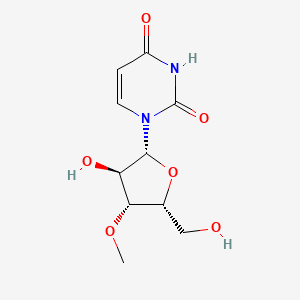
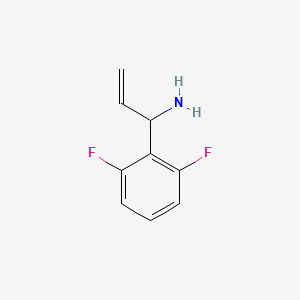
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
